molecular formula C9H15NO2 B1315177 2-(1,1-Dimethylethyl)-5-ethoxyoxazole CAS No. 69213-43-0

2-(1,1-Dimethylethyl)-5-ethoxyoxazole

Cat. No. B1315177
Key on ui cas rn: 69213-43-0
M. Wt: 169.22 g/mol
InChI Key: GRAODNHWFLLRPC-UHFFFAOYSA-N
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Patent
US04123537

Procedure details

To a vigorously-stirred slurry of phosphorus pentoxide (163.8 g., 1.15 mole) in chloroform (600 ml.) maintained under a nitrogen atmosphere is added slowly a solution of ethyl N-pivaloylglycinate (107.8 g., 0.576 mole) in chloroform (350 ml.). Upon completing the addition, the reaction mixture is stirred and heated at reflux under a nitrogen atmosphere for 14 hours. The cooled reaction mixture is treated with 20% sodium hydroxide (800 ml.), vigorously stirred for 1/2 hour and allowed to separate into two phases. After discarding the aqueous phase, the organic phase is washed with water and saturated brine, dried over sodium sulfate and filtered. Distillation of the filtrate provides 2-(1,1-dimethylethyl)-5-ethoxyoxazole as a pale yellow liquid (64 g., 66%), b.p. 58°-64° C./0.7 mm.
Quantity
163.8 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
107.8 g
Type
reactant
Reaction Step Two
Quantity
350 mL
Type
solvent
Reaction Step Two
Quantity
800 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O.[C:15]([NH:21][CH2:22][C:23]([O:25][CH2:26][CH3:27])=[O:24])(=O)[C:16]([CH3:19])([CH3:18])[CH3:17].[OH-].[Na+]>C(Cl)(Cl)Cl>[CH3:17][C:16]([C:15]1[O:24][C:23]([O:25][CH2:26][CH3:27])=[CH:22][N:21]=1)([CH3:19])[CH3:18] |f:2.3|

Inputs

Step One
Name
Quantity
163.8 g
Type
reactant
Smiles
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
Name
Quantity
600 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
107.8 g
Type
reactant
Smiles
C(C(C)(C)C)(=O)NCC(=O)OCC
Name
Quantity
350 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Three
Name
Quantity
800 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the addition
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux under a nitrogen atmosphere for 14 hours
Duration
14 h
CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
STIRRING
Type
STIRRING
Details
vigorously stirred for 1/2 hour
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
to separate into two phases
WASH
Type
WASH
Details
the organic phase is washed with water and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
DISTILLATION
Type
DISTILLATION
Details
Distillation of the filtrate

Outcomes

Product
Name
Type
product
Smiles
CC(C)(C)C=1OC(=CN1)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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